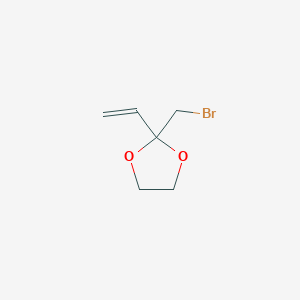

2-Bromomethyl-2-vinyl-1,3-dioxolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromomethyl-1,3-dioxolane is a cyclic ether derivative with a dioxolane ring. It is used as a building block in organic synthesis and the polymer industry . It is also used in the preparation of alpha, beta-unsaturated aldehyde and 1,4-two aldehyde monoacetals synthesis of monomers .

Synthesis Analysis

The synthesis of 2-Bromomethyl-1,3-dioxolane involves copper-catalyzed borylation with bis(pinacolato)diboron followed by treatment with potassium bifluoride . This compound is also used in the preparation of alpha, beta-unsaturated aldehyde and 1,4-two aldehyde monoacetals synthesis of monomers .Molecular Structure Analysis

The molecular formula of 2-Bromomethyl-2-vinyl-1,3-dioxolane is C6H9BrO2 . The molecular weight is 193.03800 .Chemical Reactions Analysis

2-Bromomethyl-1,3-dioxolane is used in the preparation of alpha, beta-unsaturated aldehyde and 1,4-two aldehyde monoacetals synthesis of monomers . Copper-catalyzed borylation of 2-(2-bromoethyl)-1,3-dioxolane with bis(pinacolato)diboron followed by treatment with potassium bifluoride affords the key organotrifluoroborate reagent .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 193.03800 . The exact mass is 191.97900 . The density, boiling point, and melting point are not available . The compound is immiscible with water .科学的研究の応用

Synthesis and Chemical Transformation

- 2-Bromomethyl-2-vinyl-1,3-dioxolane is a versatile intermediate in synthetic chemistry. It can be converted into compounds like 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one through a series of reactions involving dehydrobromination, formolysis, and bromination. These processes demonstrate its utility in the synthesis of various organic compounds (Mekonnen et al., 2009).

Polymerization Studies

- The compound has been investigated in the field of polymer chemistry, particularly in the synthesis of polymers and copolymers. Studies have shown that 2-vinyl-1,3-dioxolanes, derivatives of this compound, can undergo polymerization under specific conditions, leading to the formation of polymers with diverse structural units and properties (Tada, Saegusa, & Furukawa, 1966).

Catalytic Applications

- It is also used in the development of catalytic processes, as evidenced by studies involving palladium-catalyzed syntheses and transformations of related compounds. These applications highlight its role in facilitating efficient and selective chemical reactions (Vallin et al., 2000).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . In case of fire, use CO2, dry chemical, or foam for extinction .

作用機序

Target of Action

Similar compounds have been known to target proteins like cereblon (crbn), which is targeted by a class of immunomodulatory drugs .

Mode of Action

In these reactions, the bromine atom acts as an electrophile, attracting electron-rich regions in the target molecule .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, including those involved in inflammation and immune response .

Pharmacokinetics

For instance, thalidomide and its analogs, which contain a brominated moiety, have been reported to have poor solubility in water and poor absorption from the intestines .

Result of Action

Brominated compounds often exert their effects by modifying the structure or function of their target molecules, potentially leading to changes in cellular processes .

特性

IUPAC Name |

2-(bromomethyl)-2-ethenyl-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-2-6(5-7)8-3-4-9-6/h2H,1,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDPJISYABQVRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(OCCO1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2829252.png)

![Methyl 3-(5-bromothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2829258.png)

![N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B2829264.png)

![7-Fluoro-2-methyl-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2829275.png)